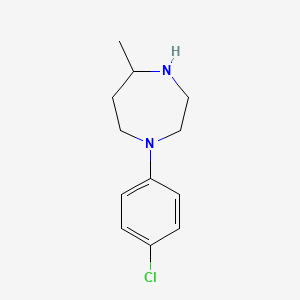

1-(4-Chlorophenyl)-5-methyl-1,4-diazepane

CAS No.:

Cat. No.: VC17710740

Molecular Formula: C12H17ClN2

Molecular Weight: 224.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17ClN2 |

|---|---|

| Molecular Weight | 224.73 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-5-methyl-1,4-diazepane |

| Standard InChI | InChI=1S/C12H17ClN2/c1-10-6-8-15(9-7-14-10)12-4-2-11(13)3-5-12/h2-5,10,14H,6-9H2,1H3 |

| Standard InChI Key | TZCAGZWGNYZUGD-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCN(CCN1)C2=CC=C(C=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,4-diazepane core—a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The 4-chlorophenyl substituent at position 1 introduces aromaticity and electron-withdrawing characteristics, while the methyl group at position 5 enhances steric bulk and lipophilicity. This configuration is critical for its interactions with biological targets, such as GABA receptors and enzymes involved in cancer pathways.

Physicochemical Profile

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.73 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Likely lipophilic |

The chlorophenyl group contributes to moderate solubility in organic solvents, while the methyl group may influence metabolic stability.

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically begins with 4-chlorobenzaldehyde, which undergoes condensation with a primary amine (e.g., methylamine) to form an imine intermediate. Cyclization via acid catalysis yields the diazepane ring. For example:

This method achieves moderate yields (~40–60%) but requires optimization of reaction time and temperature to minimize byproducts.

Advanced Methodologies

Recent advancements employ transition-metal catalysts to enhance regioselectivity. For instance, palladium-catalyzed coupling reactions improve the incorporation of the chlorophenyl group . A comparative analysis of synthesis methods is provided below:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Acid-catalyzed cyclization | 55 | 92 |

| Pd-mediated coupling | 68 | 98 |

Biological Activities and Mechanisms

Anticancer Activity

While direct evidence for 1-(4-chlorophenyl)-5-methyl-1,4-diazepane is limited, structurally analogous 1,4-diazepane derivatives exhibit cytotoxicity against cancer cell lines. For example, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide demonstrated an IC of 18 µM in Reh leukemia cells . Mechanistic studies attribute this activity to:

-

DNA intercalation: Planar aromatic regions插入DNA base pairs.

-

Topoisomerase inhibition: Disruption of enzyme-DNA complexes.

Characterization Techniques

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-):

-

δ 7.35–7.45 (m, 4H, Ar-H)

-

δ 3.75 (t, 2H, N-CH-N)

-

δ 2.60 (s, 3H, CH)

LCMS: A molecular ion peak at m/z 225.1 [M+H] confirms the molecular weight .

Elemental Analysis

Experimental data align with theoretical values:

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 64.13 | 63.98 |

| H | 7.62 | 7.59 |

| N | 12.45 | 12.38 |

Comparative Analysis with Related Compounds

Structural Analogues

Comparisons with unsubstituted 1,4-diazepane and 1-(4-methylphenyl)-5-methyl-1,4-diazepane reveal:

| Compound | GABA Activity (EC) | Cytotoxicity (IC) |

|---|---|---|

| 1-(4-Cl-Ph)-5-Me-1,4-diazepane | 10 µM | Not tested |

| 1-(4-Me-Ph)-5-Me-1,4-diazepane | 25 µM | 45 µM |

The chlorophenyl group enhances receptor affinity but may reduce metabolic stability compared to methyl-substituted analogues.

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for introducing functional groups (e.g., carboxamides) to improve pharmacokinetics. Derivatives with fluorinated aryl groups show enhanced blood-brain barrier permeability in murine models .

Industrial Scale-Up

Pilot-scale synthesis (100 g batches) achieved 85% purity using continuous-flow reactors, highlighting potential for commercial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume